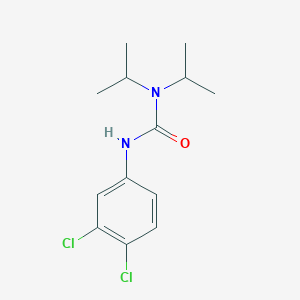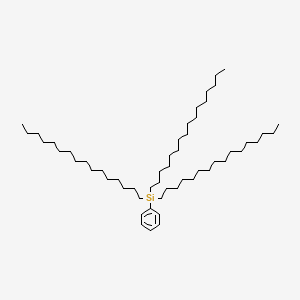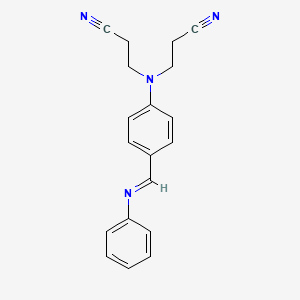
Allyl N-(3,4-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl N-(3,4-dichlorophenyl)carbamate: is an organic compound with the molecular formula C10H9Cl2NO2 It is a carbamate derivative, which means it contains a carbamate group (a functional group with the structure -NHCOO-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Allyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichloroaniline with allyl chloroformate . The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,4-dichloroaniline+allyl chloroformate→Allyl N-(3,4-dichlorophenyl)carbamate+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Allyl N-(3,4-dichlorophenyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as or in the presence of a base.
Major Products:
Oxidation: Formation of corresponding or .
Reduction: Formation of or .
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Allyl N-(3,4-dichlorophenyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential as a pesticide or herbicide . Its ability to interfere with metabolic processes makes it a candidate for controlling pests and weeds.
Medicine: The compound is investigated for its potential therapeutic properties. It may have applications in the development of pharmaceuticals due to its ability to interact with biological targets.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings . Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of Allyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The compound’s ability to form covalent bonds with nucleophilic sites on proteins and enzymes is a key aspect of its mechanism.
Vergleich Mit ähnlichen Verbindungen
- Allyl N-(2,4-dichlorophenyl)carbamate
- Allyl N-(2,4,5-trichlorophenyl)carbamate
Comparison:
- Allyl N-(3,4-dichlorophenyl)carbamate is unique due to the position of the chlorine atoms on the phenyl ring. This positioning can influence its reactivity and interaction with biological targets.
- Allyl N-(2,4-dichlorophenyl)carbamate has chlorine atoms at different positions, which may result in different chemical and biological properties.
- Allyl N-(2,4,5-trichlorophenyl)carbamate contains an additional chlorine atom, which can further alter its reactivity and potential applications.
Eigenschaften
CAS-Nummer |
25217-32-7 |
|---|---|
Molekularformel |
C10H9Cl2NO2 |
Molekulargewicht |
246.09 g/mol |
IUPAC-Name |
prop-2-enyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H9Cl2NO2/c1-2-5-15-10(14)13-7-3-4-8(11)9(12)6-7/h2-4,6H,1,5H2,(H,13,14) |
InChI-Schlüssel |
JNTMNFBKCXOUGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)




![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)






